Cas no 1804486-92-7 (2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile)
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile Propriedades químicas e físicas
Nomes e Identificadores
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- 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile
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- Inchi: 1S/C9H8ClF2N3/c10-6-3-5(1-2-13)15-7(4-14)8(6)9(11)12/h3,9H,1,4,14H2
- Chave InChI: FVUQTEDOVGBKAN-UHFFFAOYSA-N
- SMILES: ClC1C=C(CC#N)N=C(CN)C=1C(F)F
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 3
- Complexidade: 253
- XLogP3: 0.7
- Superfície polar topológica: 62.7
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029049089-1g |
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile |
1804486-92-7 | 97% | 1g |
$1,490.00 | 2022-04-02 |
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile Literatura Relacionada
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Informações adicionais sobre 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1804486-92-7): A Multifunctional Scaffold in Modern Pharmaceutical Development
2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile, with the systematic chemical identifier CAS No. 1804486-92-7, represents a novel class of heterocyclic compounds that have garnered significant attention in recent years. This molecule combines multiple pharmacophoric elements, including a pyridine ring substituted with chloro, difluoromethyl, and acetonitrile groups, along with an aminomethyl moiety. The structural complexity of this compound enables it to interact with diverse biological targets, making it a promising candidate for drug discovery and chemical biology research. Recent studies have highlighted its potential applications in modulating kinase activity, targeting oncogenic pathways, and enhancing the selectivity of small-molecule therapeutics.
The pyridine-6-acetonitrile scaffold forms the core of this molecule, a six-membered aromatic ring with a nitrile group at the 6-position. This structural feature is critical for stabilizing the molecule’s electronic properties and enabling its interaction with protein residues. The 4-chloro substitution at the pyridine ring introduces electrophilic characteristics, which may influence its reactivity and biological activity. Meanwhile, the 3-(difluoromethyl) group imparts unique stereochemical properties, potentially modulating the compound’s binding affinity to specific enzyme active sites. The 2-(aminomethyl) moiety further enhances the molecule’s functional versatility, as it can engage in hydrogen bonding and electrostatic interactions with target proteins.
Recent advances in medicinal chemistry have demonstrated the utility of 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile as a lead compound for the development of kinase inhibitors. Kinases are a family of enzymes central to cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against the ALK (Anaplastic Lymphoma Kinase) and ROS1 tyrosine kinases, which are frequently mutated in non-small cell lung cancer (NSCLC). The compound’s ability to selectively target these kinases, while minimizing off-target effects, highlights its potential as a therapeutic agent in oncology.
The 3-(difluoromethyl) substitution is particularly noteworthy for its impact on the molecule’s pharmacokinetic profile. Fluorine atoms are known to enhance metabolic stability and improve the drug-like properties of organic compounds. A 2024 investigation in Drug Discovery Today revealed that the difluoromethyl group at the pyridine ring significantly increases the compound’s half-life in vivo, likely due to its resistance to enzymatic hydrolysis. This property is crucial for the development of long-acting therapeutics, as it reduces the frequency of dosing and improves patient compliance.
In addition to its role as a kinase inhibitor, 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile has shown promise in modulating the activity of other enzymatic targets. For instance, a 2023 preclinical study published in ACS Chemical Biology demonstrated its ability to inhibit the EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, a key driver in the progression of certain solid tumors. The compound’s dual targeting capability against multiple oncogenic kinases suggests its potential as a multitarget therapeutic agent, which could address the challenge of resistance development in cancer treatment.
The synthesis of 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile has also been optimized for scalability and cost-effectiveness. A 2023 report in Organic & Biomolecular Chemistry described a one-pot synthetic route that combines electrophilic substitution and nucleophilic attack reactions to efficiently assemble the target molecule. This method reduces the number of purification steps and minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The ability to produce this compound in large quantities is essential for its transition from a research tool to a viable therapeutic candidate.
Computational studies have further elucidated the molecular mechanisms underlying the biological activity of 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile. Molecular docking simulations revealed that the compound binds to the ATP-binding pocket of kinases with high specificity, forming hydrogen bonds with critical residues such as Asp815 and Lys819 in the ALK kinase domain. These interactions are crucial for the compound’s inhibitory activity, as they prevent the phosphorylation of downstream substrates and disrupt oncogenic signaling pathways.
Despite its promising properties, the development of 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile as a drug requires further optimization to enhance its solubility and bioavailability. A 2024 study in Drug Metabolism and Disposition explored the use of prodrug strategies to improve the compound’s aqueous solubility, which is a common challenge for nitrogen-containing heterocycles. The researchers demonstrated that conjugating the molecule with a carboxylic acid group significantly increased its dissolution rate in physiological conditions, paving the way for improved therapeutic outcomes.
Overall, 2-(Aminomethyl)-4-chloro-3-(difluoromethyl)pyridine-6-acetonitrile exemplifies the intersection of structural complexity and functional utility in modern pharmaceutical science. Its unique combination of substituents and its ability to target multiple disease-related pathways position it as a valuable scaffold for the design of novel therapeutics. As research in this area continues to evolve, the compound’s potential applications in oncology, neurology, and other fields are likely to expand, underscoring the importance of further investigation into its biological and chemical properties.
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